molecular formula C13H14O3S B12661866 Propylnaphthalenesulphonic acid CAS No. 344739-11-3

Propylnaphthalenesulphonic acid

Cat. No.: B12661866
CAS No.: 344739-11-3
M. Wt: 250.32 g/mol
InChI Key: FWMKPJYJDJSEHR-UHFFFAOYSA-N
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Description

Propylnaphthalenesulphonic acid is an organic compound belonging to the class of naphthalene sulfonic acids. These compounds are characterized by the presence of a sulfonic acid group attached to a naphthalene ring, which is further substituted with a propyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylnaphthalenesulphonic acid can be synthesized through the sulfonation of propylnaphthalene. The process typically involves the reaction of propylnaphthalene with concentrated sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The process includes sulfonation, neutralization, and purification steps. Sulfuric acid is continuously added to propylnaphthalene, followed by neutralization with a base such as sodium hydroxide. The resulting product is then purified through filtration and drying to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Propylnaphthalenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds .

Scientific Research Applications

Propylnaphthalenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.

    Industry: this compound is used in the production of dyes, pigments, and surfactants. .

Mechanism of Action

The mechanism of action of propylnaphthalenesulphonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with various biomolecules. This interaction can influence the activity of enzymes, receptors, and other proteins, leading to its diverse biological effects .

Comparison with Similar Compounds

Propylnaphthalenesulphonic acid can be compared with other naphthalene sulfonic acids, such as:

  • 1-Naphthalenesulfonic acid
  • 2-Naphthalenesulfonic acid
  • p-Toluenesulfonic acid

Uniqueness: The presence of the propyl group in this compound distinguishes it from other naphthalene sulfonic acids. This substitution can influence its solubility, reactivity, and overall chemical properties, making it suitable for specific applications where other naphthalene sulfonic acids may not be as effective .

Properties

CAS No.

344739-11-3

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

2-propylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C13H14O3S/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)17(14,15)16/h3-4,6-9H,2,5H2,1H3,(H,14,15,16)

InChI Key

FWMKPJYJDJSEHR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O

Origin of Product

United States

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